Cas no 956754-27-1 (4-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-yl)methyl}morpholine)

4-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-yl)methyl}morpholine is a specialized heterocyclic compound featuring a pyrazole core substituted with chloro, methyl, and trifluoromethyl groups, further functionalized with two morpholine moieties. Its unique structure imparts significant chemical versatility, making it valuable in pharmaceutical and agrochemical research. The presence of electron-withdrawing trifluoromethyl and chloro groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions, while the morpholine rings contribute to improved solubility and bioavailability. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, offering potential applications in the development of novel pesticides or therapeutic agents. Its stability under various conditions and modular synthetic accessibility further underscore its utility in medicinal chemistry.
4-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-yl)methyl}morpholine structure
956754-27-1 structure
Product Name:4-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-yl)methyl}morpholine
CAS No:956754-27-1
MF:C14H20ClF3N4O2
MW:368.782412528992
CID:5690096
PubChem ID:1488900
Update Time:2025-07-02

4-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-yl)methyl}morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-yl)methyl}morpholine
    • Morpholine, 4,4'-[[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene]bis-
    • AKOS005103881
    • 4-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-morpholin-4-ylmethyl]morpholine
    • 956754-27-1
    • SR-01000307945-1
    • 9N-511S
    • SR-01000307945
    • 4-[[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholino)methyl]morpholine
    • Inchi: 1S/C14H20ClF3N4O2/c1-20-12(15)10(11(19-20)14(16,17)18)13(21-2-6-23-7-3-21)22-4-8-24-9-5-22/h13H,2-9H2,1H3
    • InChI Key: XQILXUWULXMUIA-UHFFFAOYSA-N
    • SMILES: C(N1CCOCC1)(N1CCOCC1)C1=C(Cl)N(C)N=C1C(F)(F)F

Computed Properties

  • Exact Mass: 368.1226881g/mol
  • Monoisotopic Mass: 368.1226881g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 42.8Ų

4-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-yl)methyl}morpholine Pricemore >>

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Additional information on 4-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-yl)methyl}morpholine

Introduction to 4-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-yl)methyl}morpholine and Its Significance in Modern Chemical Research

Compounds with unique chemical structures often play pivotal roles in advancing scientific understanding and therapeutic applications. One such compound, identified by the CAS number 956754-27-1, is named 4-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-yl)methyl}morpholine. This molecule, characterized by its complex and highly functionalized scaffold, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications and structural features.

The molecular structure of 4-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-yl)methyl}morpholine consists of several key functional groups that contribute to its unique properties. The presence of a 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl moiety introduces a high degree of lipophilicity and electronic complexity, while the morpholine rings enhance solubility and binding affinity. These features make the compound a promising candidate for various biological assays and drug discovery programs.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities. Pyrazole derivatives, in particular, have been extensively studied for their roles as pharmacophores in medicinal chemistry. The specific substitution pattern in 4-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-yl)methyl}morpholine, including the trifluoromethyl group, is known to modulate the electronic properties of the molecule, influencing its interactions with biological targets.

The morpholine moiety is another critical component of this compound, contributing to its stability and bioavailability. Morpholine derivatives are commonly found in pharmaceuticals due to their ability to enhance binding affinity and reduce metabolic degradation. The combination of these structural elements in 4-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-yl)methyl}morpholine suggests potential applications in the development of novel therapeutic agents.

Recent studies have highlighted the importance of fluorinated compounds in drug design. The incorporation of trifluoromethyl groups into molecular structures often enhances metabolic stability and binding affinity. This trend has led to the exploration of numerous fluorinated heterocycles, including pyrazoles, as key building blocks for new drugs. The compound 4-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholin-4-ylmethyl}morpholine, with its strategic placement of fluorine atoms, aligns well with this research direction.

The synthesis of such complex molecules requires sophisticated organic chemistry techniques. Advanced synthetic methodologies have enabled the efficient preparation of intricate heterocyclic frameworks like that of 4-{[5-chloro-1-methyl-trifluoromethoxy]-pyrazol]methylene]morpholine. These methods often involve multi-step reactions, including cyclizations, cross-coupling reactions, and functional group transformations. The successful synthesis of this compound underscores the progress made in synthetic organic chemistry and its impact on drug discovery.

In terms of biological activity, preliminary studies on derivatives similar to 956754_27_1 have shown promising results in various pharmacological assays. These assays include evaluations for kinase inhibition, anti-inflammatory effects, and antimicrobial properties. The unique structural features of this compound make it a valuable tool for researchers exploring new therapeutic strategies.

The role of computational chemistry in drug discovery has also been instrumental in understanding the properties of molecules like 956754_27_1. Molecular modeling techniques allow researchers to predict binding interactions, optimize lead structures, and design experiments more efficiently. By leveraging computational tools, scientists can accelerate the process of identifying potential drug candidates and refine their properties for better efficacy.

The development of novel pharmaceuticals is a multidisciplinary effort that involves chemists, biologists, pharmacologists, and computer scientists. Each discipline contributes unique expertise to ensure that new drugs are not only effective but also safe for clinical use. The study of compounds like 956754_27_1, with their complex structures and diverse functionalities, exemplifies this collaborative approach to drug discovery.

In conclusion, the compound identified by CAS number 956754_27_1, specifically named as 5-chloro 3 trifluoromethoxy pyrazole , represents a significant advancement in chemical biology and pharmaceutical research. Its intricate molecular structure and functional groups make it a promising candidate for further investigation into various therapeutic applications. As research continues to uncover new biological targets and develop innovative synthetic methodologies, compounds like morpholin -based molecules are likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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